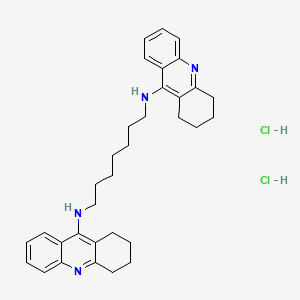

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride

Overview

Description

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, also known as heptylene-bis (THA) dihydrochloride or heptylene-bis (tacrine) dihydrochloride, is a solid compound with the empirical formula C33H40N4 · 2HCl . It has a molecular weight of 565.62 .

Synthesis Analysis

The synthesis of alkylene linked bis-THA and linked benzyl-THA as highly potent and selective inhibitors and molecular probes of acetylcholinesterase has been reported .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl.Cl.C (CCCNc1c2CCCCc2nc3ccccc13)CCCNc4c5CCCCc5nc6ccccc46 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that it’s a potent inhibitor of acetylcholinesterase .Physical And Chemical Properties Analysis

This compound is a white solid with a solubility of more than 10 mg/mL in water . It’s extremely hygroscopic and should be stored desiccated . The storage temperature is 2-8°C .Scientific Research Applications

Alzheimer’s Disease Treatment

Bis(7)-Tacrine is known for its role as a cholinesterase inhibitor and has been used in pharmacological studies for the treatment of Alzheimer’s disease. It is considered to have central nervous system activity and has been proposed as a clinical treatment for this condition .

Acetylcholinesterase Inhibition

This compound is a highly potent and selective inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is important for learning and memory. Inhibiting this enzyme is a key strategy in treating neurodegenerative diseases like Alzheimer’s .

Pharmacological Studies

Bis(7)-Tacrine’s inhibition properties make it a valuable compound for various pharmacological studies, especially those related to neurodegenerative diseases and cognitive disorders .

Central Nervous System Research

Due to its activity in the central nervous system, bis(7)-Tacrine is used in research focusing on understanding the mechanisms of neurological conditions and developing potential treatments .

Mechanism of Action

Target of Action

Bis(7)-Tacrine, also known as 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, is a potent acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and cognition. By inhibiting AChE, bis(7)-Tacrine increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .

Mode of Action

Bis(7)-Tacrine acts by binding to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by bis(7)-Tacrine is the cholinergic pathway. By inhibiting AChE, bis(7)-Tacrine prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This enhances signal transmission in cholinergic neurons, which play a crucial role in memory and cognition .

Pharmacokinetics

Like other ache inhibitors, it is likely to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine

Result of Action

The primary result of bis(7)-Tacrine’s action is an enhancement of cholinergic function in the brain. This is achieved by increasing the concentration of acetylcholine in the synaptic cleft, which enhances signal transmission in cholinergic neurons . This can lead to improvements in memory and cognition, particularly in individuals with neurodegenerative disorders such as Alzheimer’s disease .

Future Directions

properties

IUPAC Name |

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXINFBJWDTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433317 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(7)-Tacrine | |

CAS RN |

224445-12-9 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)